molecular formula C16H13N3S2 B14939952 3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B14939952
M. Wt: 311.4 g/mol
InChI Key: PPLWUMMAKYQHRM-UHFFFAOYSA-N
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Description

3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that belongs to the class of triazolobenzothiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug design.

Preparation Methods

The synthesis of 3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the reaction of 4-methylbenzyl chloride with 1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: It has shown promise in the treatment of cancer, inflammation, and neurological disorders due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and urease, leading to its therapeutic effects. The compound can also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its anticancer and anti-inflammatory activities .

Properties

Molecular Formula

C16H13N3S2

Molecular Weight

311.4 g/mol

IUPAC Name

1-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

InChI

InChI=1S/C16H13N3S2/c1-11-6-8-12(9-7-11)10-20-15-17-18-16-19(15)13-4-2-3-5-14(13)21-16/h2-9H,10H2,1H3

InChI Key

PPLWUMMAKYQHRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4S3

Origin of Product

United States

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